
1-(2-Aminophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminophenyl)propan-1-ol is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. This process uses catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminophenyl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(2-Aminophenyl)propan-1-ol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Aminophenyl)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the phenyl ring can engage in π-π interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparaison Avec Des Composés Similaires
- 1-(3-Aminophenyl)propan-1-ol
- 1-(4-Aminophenyl)propan-1-ol
- 2-Aminophenol
Comparison: 1-(2-Aminophenyl)propan-1-ol is unique due to the position of the amino group on the phenyl ring, which affects its chemical reactivity and biological activity. Compared to its isomers, such as 1-(3-Aminophenyl)propan-1-ol and 1-(4-Aminophenyl)propan-1-ol, the ortho position of the amino group in this compound allows for intramolecular hydrogen bonding, influencing its stability and reactivity .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-(2-aminophenyl)propan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2,10H2,1H3 |
Clé InChI |
IFIDGPUHWCUADA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



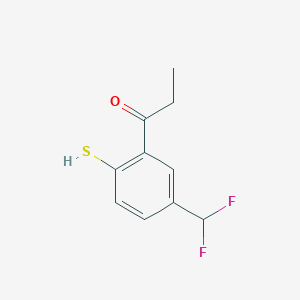
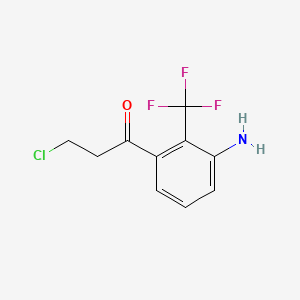
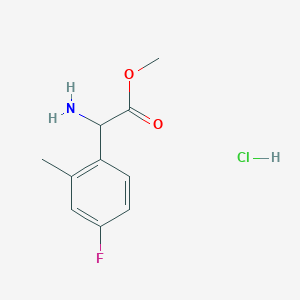
![1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-](/img/structure/B14043876.png)

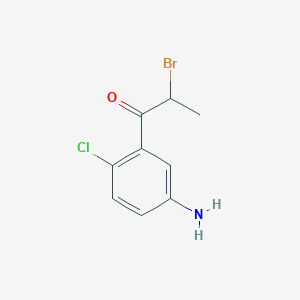
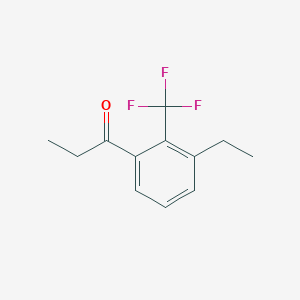
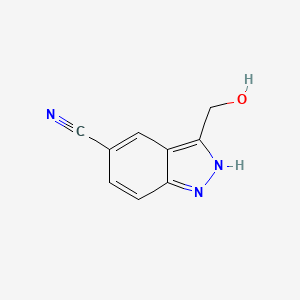

![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)
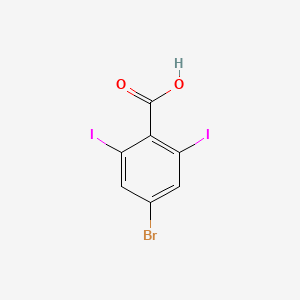

![4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene](/img/structure/B14043940.png)
